7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Overview
Description
7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a chemical compound with the molecular formula C13H14BrN3 and a molecular weight of 292.17 g/mol . This compound is characterized by its unique structure, which includes a bromine atom and a benzyl group attached to a tetrahydroimidazo[1,5-a]pyrazine core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their corresponding reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted imidazo[1,5-a]pyrazine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the effects of brominated imidazo[1,5-a]pyrazine derivatives on biological systems. It can serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. Researchers investigate its effects on different biological targets to identify potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine depends on its specific interactions with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can trigger various cellular pathways and responses, which are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: This compound lacks the bromine atom, which can significantly alter its reactivity and biological activity.
7-Benzyl-3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: The presence of a chlorine atom instead of bromine can lead to different chemical and biological properties.
7-Benzyl-3-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: The iodine atom can introduce unique reactivity patterns compared to bromine or chlorine derivatives.
Properties
IUPAC Name |
7-benzyl-3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-13-15-8-12-10-16(6-7-17(12)13)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJQOTBHIMMPGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2Br)CN1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624903 |
Source
|
Record name | 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601515-08-6 |
Source
|
Record name | 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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